Cas no 1895650-95-9 (5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine)

5-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine is a heterocyclic compound featuring an indole core fused with an oxazole amine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both indoline and oxazole rings enhances its potential as a scaffold for bioactive molecules, particularly in targeting central nervous system (CNS) disorders or enzyme modulation. Its amine functionality allows for further derivatization, enabling precise tuning of physicochemical properties. The compound’s stability and synthetic accessibility further support its utility in high-throughput screening and structure-activity relationship (SAR) studies.
5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine structure
1895650-95-9 structure
Product Name:5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine
CAS No:1895650-95-9
MF:C12H13N3O
MW:215.251122236252
CID:5936825
PubChem ID:117306852
Update Time:2025-06-08

5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine
    • EN300-1833081
    • 1895650-95-9
    • Inchi: 1S/C12H13N3O/c1-15-5-4-8-6-9(2-3-10(8)15)11-7-12(13)14-16-11/h2-3,6-7H,4-5H2,1H3,(H2,13,14)
    • InChI Key: VOXHTPISMZAUKZ-UHFFFAOYSA-N
    • SMILES: O1C(=CC(N)=N1)C1C=CC2=C(C=1)CCN2C

Computed Properties

  • Exact Mass: 215.105862047g/mol
  • Monoisotopic Mass: 215.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 55.3Ų

5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine Pricemore >>

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5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine Related Literature

Additional information on 5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine

Comprehensive Overview of 5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine (CAS No. 1895650-95-9)

The compound 5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine, identified by its CAS No. 1895650-95-9, is a heterocyclic organic molecule that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structure, combining an indole moiety with an oxazole ring, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural similarity to other bioactive molecules.

In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in precision medicine and targeted drug delivery. 5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine aligns with this trend, as its scaffold offers versatility for structure-activity relationship (SAR) studies. Its oxazol-3-amine group is particularly noteworthy, as it often serves as a hydrogen bond donor or acceptor, enhancing interactions with biological targets.

The synthesis of CAS No. 1895650-95-9 typically involves multi-step organic reactions, including cyclization and amination processes. Chemists have explored various routes to optimize yield and purity, with recent literature highlighting the use of catalytic methods to reduce environmental impact. This aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing.

From a drug discovery perspective, 5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine has shown promise in preliminary in vitro assays. Its lipophilicity and molecular weight fall within the desirable range for oral bioavailability, a critical factor in modern drug development. Computational modeling studies suggest potential interactions with protein kinases involved in cell signaling pathways, making it a candidate for oncology and inflammation research.

The indole core of this compound is particularly intriguing, as it mimics the structure of endogenous neurotransmitters. This has led to speculation about its potential applications in neurological disorders, a hot topic in current biomedical research. However, extensive ADME-Tox profiling and clinical trials would be necessary to validate these hypotheses.

In the context of intellectual property, several patents have emerged covering derivatives of 5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine, reflecting its commercial potential. Pharmaceutical companies are actively investigating its prodrug formulations to enhance pharmacokinetic properties, addressing common challenges in drug delivery.

Analytical characterization of CAS No. 1895650-95-9 typically employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are crucial for reproducible research outcomes. Recent publications have also explored its polymorphic forms, an important consideration for pharmaceutical formulation.

The growing interest in personalized medicine has further highlighted the importance of compounds like 5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine. Its modular structure allows for structure-based drug design, enabling researchers to tailor derivatives for specific patient populations. This approach aligns with current trends in biomarker-driven therapy development.

From a commercial perspective, suppliers of CAS No. 1895650-95-9 often emphasize its high purity grades (>98%) suitable for research use. The compound's stability under standard laboratory conditions makes it practical for various experimental setups, though proper storage conditions are recommended to maintain its integrity over time.

As the pharmaceutical industry continues to explore novel chemical entities, 5-(1-methyl-2,3-dihydro-1H-indol-5-yl)-1,2-oxazol-3-amine represents an interesting case study in lead optimization. Its balanced combination of aromatic and heterocyclic features offers multiple vectors for chemical modification, making it a versatile scaffold for medicinal chemistry programs targeting various disease areas.

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